2-(1-ethyl-1H-pyrazol-5-yl)-2-methylpropanoic acid is an organic compound that belongs to the class of pyrazole derivatives. It is characterized by the presence of a pyrazole ring substituted with an ethyl group and a carboxylic acid functional group. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry.
The compound is synthesized from readily available precursors, primarily 1-ethyl-1H-pyrazole and 2-bromo-2-methylpropanoic acid. These starting materials are often sourced from chemical suppliers specializing in fine chemicals and pharmaceutical intermediates.
2-(1-ethyl-1H-pyrazol-5-yl)-2-methylpropanoic acid is classified as:
The synthesis of 2-(1-ethyl-1H-pyrazol-5-yl)-2-methylpropanoic acid typically involves the reaction of 1-ethyl-1H-pyrazole with 2-bromo-2-methylpropanoic acid under basic conditions. The reaction is generally performed using potassium carbonate as a base in a solvent such as dimethylformamide. The mixture is heated to facilitate the formation of the desired product.
In an industrial setting, the synthesis may be scaled up using continuous flow reactors, which can optimize reaction conditions for improved yield and purity. Purification techniques like recrystallization and chromatography are commonly employed to isolate the final product from by-products and unreacted materials.
The molecular structure of 2-(1-ethyl-1H-pyrazol-5-yl)-2-methylpropanoic acid can be represented using various chemical notation systems:
| Property | Value |
|---|---|
| IUPAC Name | 2-(1-ethyl-1H-pyrazol-5-yl)-2-methylpropanoic acid |
| InChI | InChI=1S/C9H14N2O2/c1-4-11-7(5-6-10-11)9(2,3)8(12)13/h5-6H,4H2,1-3H3,(H,12,13) |
| InChI Key | KNCNIFHMLUJXKE-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(=CC=N1)C(C)(C)C(=O)O |
The compound has a molecular weight of 182.22 g/mol and consists of nine carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and two oxygen atoms.
2-(1-ethyl-1H-pyrazol-5-yl)-2-methylpropanoic acid can participate in several types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding pyrazole carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into alcohol derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the pyrazole ring is substituted with various functional groups.
Common reagents used in these reactions include:
The mechanism of action for 2-(1-ethyl-1H-pyrazol-5-yl)-2-methylpropanoic acid involves its interaction with biological targets such as enzymes or receptors. The compound may modulate enzyme activity or receptor binding, contributing to its potential therapeutic effects. For instance, it has been investigated for its antimicrobial and anti-inflammatory properties, suggesting that it may inhibit specific pathways involved in these biological processes .
The physical properties of 2-(1-ethyl-1H-pyrazol-5-yl)-2-methylpropanoic acid include:
Key chemical properties include:
| Property | Value |
|---|---|
| Melting Point | Not specified in available literature |
| Solubility | Soluble in organic solvents; limited solubility in water |
These properties are essential for understanding how the compound behaves under different conditions and its suitability for various applications.
The applications of 2-(1-ethyl-1H-pyrazol-5-yl)-2-methylpropanoic acid span several fields:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is being investigated for its potential biological activities, including antimicrobial and anti-inflammatory effects.
Medicine: It is explored as a pharmaceutical intermediate in drug development processes.
Industry: The compound finds utility in producing specialty chemicals and materials with unique properties .
The synthesis of 2-(1-ethyl-1H-pyrazol-5-yl)-2-methylpropanoic acid (CAS: 1342714-01-5) relies on strategically assembling the pyrazole ring with the substituted propanoic acid moiety. The molecular structure (C₉H₁₄N₂O₂, MW: 182.22 g/mol) features a 1-ethylpyrazole unit linked to a quaternary carbon center bearing a methyl group and carboxylic acid functionality [1] [2]. One established approach involves the Knorr pyrazole synthesis or its variants, utilizing hydrazines with 1,3-dicarbonyl equivalents. Specifically, ethyl acetoacetate or analogous β-keto esters can serve as precursors, reacting with monosubstituted hydrazines (like ethylhydrazine) to form the pyrazole core. Subsequent alkylation at the pyrazole nitrogen (N1 position) and hydrolysis/decarboxylation steps yield the target structure. The SMILES string CCn1nccc1C(C)(C)C(=O)O accurately depicts the connectivity and tautomeric form (1-ethyl-5-pyrazolyl linkage) predominant for this compound [1] [2].
Alternative routes leverage pre-formed pyrazole intermediates. For instance, 5-substituted-1H-pyrazoles can undergo N-alkylation (e.g., with ethyl bromide or sulfate) to introduce the 1-ethyl group, followed by C-C bond formation at the pyrazole C5 position. This can be achieved via organometallic coupling (e.g., Negishi or Kumada coupling using pyrazolyl halides) with α-methyl-substituted carbonyl electrophiles, or through nucleophilic addition of pyrazolyl organolithium or Grignard reagents to acetone derivatives, followed by oxidation to the carboxylic acid. The distinct regiochemistry (1-ethyl-5-pyrazolyl vs. 1-ethyl-3-pyrazolyl isomers) is critically controlled during the initial pyrazole ring formation or the alkylation step. The closely related isomer 2-(1-ethyl-1H-pyrazol-3-yl)-2-methylpropanoic acid (CAS: 1785562-91-5) shares the same molecular formula (C₉H₁₄N₂O₂, MW: 182.22 g/mol) but exhibits different connectivity (CC(C)(C1=NN(CC)C=C1)C(O)=O) and properties, highlighting the importance of regioselective synthesis [3]. Similar synthetic strategies are employed for structurally related pharmacophores like 3-(3-amino-5-methyl-1H-pyrazol-1-yl)-2-methylpropanoic acid hydrochloride [9].
Table 1: Conventional Synthetic Routes to Pyrazole-Carboxylic Acid Derivatives
| Key Intermediate | Reaction Step | Target Compound | Regiochemical Control Factor |
|---|---|---|---|
| Ethyl 3-(1H-pyrazol-5-yl)-3-oxopropanoate | Knorr Cyclization (R-NHNH₂ + β-ketoester) | 5-Substituted 1H-pyrazole | Steric and electronic effects of R group |
| 1-Ethyl-5-iodo-1H-pyrazole | N-alkylation followed by halogenation | Halogenated pyrazole for coupling | Directed ortho-metalation or electrophilic substitution |
| 2-(1-Ethyl-1H-pyrazol-5-yl)-2-propanol | Grignard addition to pyrazole-5-carbaldehyde | Hydroxy precursor to acid | Oxidation state manipulation |
| Ethyl 2-(1-ethyl-1H-pyrazol-5-yl)-2-methylpropanoate | Alkylation of pyrazole anion with α-halo ester | Ester-protected target | Basicity and solvent for anion formation |
Modern synthetic efforts for 2-(1-ethyl-1H-pyrazol-5-yl)-2-methylpropanoic acid prioritize environmentally benign protocols, focusing on solvent replacement and catalytic efficiency. Traditional synthesis often employed aprotic dipolar solvents (DMF, DMSO) for steps like N-alkylation or C-C coupling due to their excellent solvating power. However, their high toxicity, poor biodegradability, and challenging removal complicate purification. Current green methodologies favor bio-derived solvents like ethanol (EtOH), particularly for steps such as Claisen condensations or ester hydrolyses. Ethanol offers a favorable balance of polarity, boiling point for reflux conditions, and significantly lower environmental impact [4]. Cyclocondensation reactions forming the pyrazole ring can effectively utilize aqueous ethanol mixtures (e.g., 50-70% EtOH/H₂O), enhancing reagent solubility while reducing the overall organic solvent footprint [4] [9].
Catalysis plays a pivotal role in minimizing waste. Lewis acid catalysts (e.g., ZnCl₂, BiCl₃) demonstrate high efficacy in promoting the initial pyrazole ring formation under milder conditions compared to traditional acid catalysis (e.g., H₂SO₄/acetic acid reflux), reducing energy consumption and side product formation [9]. For the critical C-C bond formation linking the pyrazole to the α-methylpropanoate moiety, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura coupling using pyrazolyl boronic esters) offers a powerful alternative to stoichiometric organometallic reagents. These reactions achieve high yields with excellent regiocontrol and can operate in aqueous/organic solvent mixtures. Optimizing reaction atom economy is another key strategy. Routes minimizing protecting groups or avoiding redox steps (e.g., direct oxidative coupling versus stepwise alkylation/oxidation) are preferred. The synthesis of related compounds like ethyl (E)-3-(1-methyl-1H-pyrazol-5-yl)acrylate (CAS: 796845-48-2) demonstrates the successful application of catalytic methods in polar protic solvents like ethanol [4].
Table 2: Green Chemistry Optimization Parameters for Key Synthesis Steps
| Synthetic Step | Conventional Approach | Green Chemistry Approach | Key Improvement |
|---|---|---|---|
| Pyrazole Cyclization | Acetic acid reflux, high T | ZnCl₂ in EtOH/H₂O, 60-80°C | Lower T, Biodegradable solvent, Recyclable catalyst |
| N1-Alkylation | DMF, NaH, alkyl halide | K₂CO₃, alkyl halide, EtOH or acetone/H₂O | Avoids DMF, uses milder base, aqueous workup |
| C5-Carbon Bond Formation | Pyrazolyl-Li + ester (dry THF) | Suzuki coupling (Pd cat., aq. Dioxane) | Aqueous solvent tolerance, avoids cryogenic conditions |
| Ester Hydrolysis | LiOH in THF/MeOH or HCl (conc.) | NaOH in EtOH/H₂O (reflux) | Reduced organic solvent, avoids concentrated mineral acids |
Transitioning the synthesis of 2-(1-ethyl-1H-pyrazol-5-yl)-2-methylpropanoic acid from laboratory batch processes to industrial production presents significant challenges requiring innovative engineering solutions. Key hurdles include managing the exothermicity of reactions like pyrazole cyclization or N-alkylation and ensuring consistent regioselectivity (1-ethyl-5- vs. 1-ethyl-3-isomer) at high throughput. Continuous flow reactor technology offers compelling advantages. Microreactors or tubular flow systems provide exceptional heat transfer and mixing efficiency, enabling precise temperature control for highly exothermic steps and minimizing localized hot spots that degrade regioselectivity. Residence times can be tightly controlled, improving reproducibility and yield compared to batch reactors [4]. Multi-step sequences, potentially integrating the Knorr cyclization, N-alkylation, and C-acylation/hydrolysis, become feasible within interconnected flow modules, enhancing overall process intensification and reducing intermediate isolation needs.
Purification constitutes another major scale-up bottleneck. The final carboxylic acid product often requires isolation from complex reaction mixtures containing inorganic salts, regioisomers, and unreacted intermediates. While recrystallization remains a workhorse technique (using solvents like ethyl acetate/heptane or toluene), achieving consistent crystal form and purity demands careful optimization of solvent composition, cooling profiles, and seeding strategies [5] [10]. Chromatography is generally impractical on large scales. Liquid-liquid extraction (LLE) using pH switching (exploiting the carboxylic acid's acidity) is crucial. The process involves dissolving the crude mixture in an organic solvent (e.g., ethyl acetate), extracting with aqueous base (e.g., Na₂CO₃ solution) to transfer the acidic product to the aqueous phase, separating the phases, and then re-acidifying the aqueous phase to precipitate the pure product. Solvent recovery and recycling are essential for cost-effectiveness and environmental compliance. Cold-chain transportation requirements mentioned for similar pyrazole-carboxylic acids [2] [3] hint at potential stability sensitivities (e.g., to heat or dimerization), necessitating controlled storage conditions during bulk handling.
CAS No.: 64726-91-6
CAS No.: 15748-73-9
CAS No.: 19420-61-2
CAS No.: 463-82-1
CAS No.: 64354-92-3